N-cyclopropylpyrazine-2-sulfonamide
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Overview
Description
N-cyclopropylpyrazine-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a pyrazine ring with a cyclopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylpyrazine-2-sulfonamide typically involves the reaction of pyrazine-2-sulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylpyrazine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-cyclopropylpyrazine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-cyclopropylpyrazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This mechanism is similar to that of other sulfonamide-based drugs, which act as competitive inhibitors of enzymes involved in folate metabolism .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Such as sulfamethoxazole and sulfadiazine.
Sulfonimidates: Compounds with a similar sulfur-nitrogen bond but different structural features.
Sulfoximines: Compounds with a sulfur-nitrogen-oxygen bond.
Uniqueness
N-cyclopropylpyrazine-2-sulfonamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to other sulfonamides .
Properties
Molecular Formula |
C7H9N3O2S |
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Molecular Weight |
199.23 g/mol |
IUPAC Name |
N-cyclopropylpyrazine-2-sulfonamide |
InChI |
InChI=1S/C7H9N3O2S/c11-13(12,10-6-1-2-6)7-5-8-3-4-9-7/h3-6,10H,1-2H2 |
InChI Key |
URWFBCZQFVEHGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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